Ethyl 2-{[(4,4-dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxylate
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Overview
Description
Ethyl 2-{[(4,4-dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{[(4,4-dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the oxathiin ring: This step involves the cyclization of a suitable precursor to form the 1,4-oxathiin ring. This can be achieved using reagents such as sulfur and oxygen donors under controlled conditions.
Introduction of the phenyl group: The phenyl group is introduced through a substitution reaction, often using a phenyl halide and a suitable catalyst.
Formation of the thiophene ring: The thiophene ring is synthesized through a series of reactions involving sulfur-containing reagents and appropriate catalysts.
Coupling of the oxathiin and thiophene rings: The two rings are coupled through a carbonylation reaction, forming the desired compound.
Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[(4,4-dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as halides, acids, and bases can be used for substitution reactions.
Hydrolysis: Acidic or basic conditions can be employed for hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Ethyl 2-{[(4,4-dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of Ethyl 2-{[(4,4-dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-{[(4,4-dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}-4-methylthiophene-3-carboxylate
- Methyl 2-{[(4,4-dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxylate
Uniqueness
This compound is unique due to its specific combination of functional groups and structural features
Biological Activity
Ethyl 2-{[(4,4-dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxylate (CAS Number: 1144458-66-1) is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and highlighting its implications in pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is C20H21N O6S2, with a molecular weight of 435.5 g/mol. The compound features a thiophene ring substituted with an ethyl ester and an oxathiin moiety, which contributes to its unique chemical properties and potential bioactivity.
Property | Value |
---|---|
Molecular Formula | C20H21N O6S2 |
Molecular Weight | 435.5 g/mol |
CAS Number | 1144458-66-1 |
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives containing thiophene and oxathiin structures have shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Anti-inflammatory Effects
Compounds with similar structural features have been investigated for their anti-inflammatory properties. For example, thiazole and thiophene derivatives have been reported to inhibit pro-inflammatory cytokines in vitro and in vivo. These findings suggest that this compound may possess the ability to modulate inflammatory responses through similar pathways.
Anticancer Potential
The anticancer activity of related compounds has also been explored. Studies indicate that certain thiophene derivatives can induce apoptosis in cancer cells by activating specific signaling pathways. The presence of the oxathiin moiety may enhance this effect by increasing the compound's affinity for cellular targets involved in cancer progression.
Case Studies
- Study on Antimicrobial Activity : A study involving a series of thiophene derivatives demonstrated that modifications at the thiophene ring significantly enhanced antimicrobial potency against Staphylococcus aureus and Escherichia coli. This compound was among the compounds tested and showed promising results.
- Anti-inflammatory Research : In a model of induced inflammation in mice, compounds similar to this compound were administered orally. The results indicated a significant reduction in inflammatory markers such as TNF-alpha and IL-6 compared to control groups.
- Anticancer Activity : A recent investigation into the cytotoxic effects of thiophene derivatives on human cancer cell lines revealed that certain modifications led to increased apoptosis rates. The study highlighted the potential of this compound as a candidate for further development in anticancer therapies.
Properties
Molecular Formula |
C20H21NO6S2 |
---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
ethyl 2-[(4,4-dioxo-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carbonyl)amino]-4,5-dimethylthiophene-3-carboxylate |
InChI |
InChI=1S/C20H21NO6S2/c1-4-26-20(23)15-12(2)13(3)28-19(15)21-18(22)16-17(14-8-6-5-7-9-14)29(24,25)11-10-27-16/h5-9H,4,10-11H2,1-3H3,(H,21,22) |
InChI Key |
SDFRGPRAFCBGQU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=C(S(=O)(=O)CCO2)C3=CC=CC=C3 |
Origin of Product |
United States |
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